4-[(2-Methylpentan-3-yl)amino]benzonitrile
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Overview
Description
4-[(2-Methylpentan-3-yl)amino]benzonitrile is an organic compound with the molecular formula C₁₃H₁₈N₂ and a molecular weight of 202.30 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes a benzonitrile group attached to an amino group substituted with a 2-methylpentan-3-yl chain .
Preparation Methods
The synthesis of 4-[(2-Methylpentan-3-yl)amino]benzonitrile typically involves the reaction of 4-aminobenzonitrile with 2-methylpentan-3-ylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve bulk synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
4-[(2-Methylpentan-3-yl)amino]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
4-[(2-Methylpentan-3-yl)amino]benzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in biochemical studies to investigate the interactions between small molecules and biological macromolecules.
Medicine: Research involving this compound includes the development of potential pharmaceutical agents targeting specific biological pathways.
Industry: It is employed in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-[(2-Methylpentan-3-yl)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the nature of the target and the context of the study. The pathways involved in its action are typically related to the biological processes being investigated .
Comparison with Similar Compounds
4-[(2-Methylpentan-3-yl)amino]benzonitrile can be compared with similar compounds such as:
3-[(4-Methylpentan-2-yl)amino]benzonitrile: This compound has a similar structure but differs in the position of the methyl group on the pentyl chain.
4-[(2-Methylpentan-2-yl)amino]benzonitrile: Another similar compound with a different substitution pattern on the pentyl chain.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H18N2 |
---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
4-(2-methylpentan-3-ylamino)benzonitrile |
InChI |
InChI=1S/C13H18N2/c1-4-13(10(2)3)15-12-7-5-11(9-14)6-8-12/h5-8,10,13,15H,4H2,1-3H3 |
InChI Key |
WGCIIBHYINWPHY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)NC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
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